3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid
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Overview
Description
3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant chemical stability and reactivity. It is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of precursor compounds using fluorinating agents such as trifluoromethyl hypofluorite. The reaction is usually carried out under controlled conditions to ensure the selective addition of fluorine atoms .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and catalysts is common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of fluorinated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted derivatives. These products retain the unique properties of the parent compound, making them valuable in various applications .
Scientific Research Applications
3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid involves its interaction with molecular targets through its fluorinated functional groups. These interactions can lead to the modulation of biochemical pathways and the alteration of molecular structures. The compound’s high electronegativity and chemical stability play a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol
- Pentanoic acid, 3,4,4,5,5,5-hexafluoro-2,2,3-tris(trifluoromethyl)
- 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene
Uniqueness
3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This unique structure imparts distinct chemical properties, such as high thermal stability and reactivity, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
3,4,4,5,5,5-hexafluoro-2-(trifluoromethyl)pent-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9O2/c7-2(4(8,9)6(13,14)15)1(3(16)17)5(10,11)12/h(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUQLXNQRUPRCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)F)(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80791464 |
Source
|
Record name | 3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80791464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
673486-80-1 |
Source
|
Record name | 3,4,4,5,5,5-Hexafluoro-2-(trifluoromethyl)pent-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80791464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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